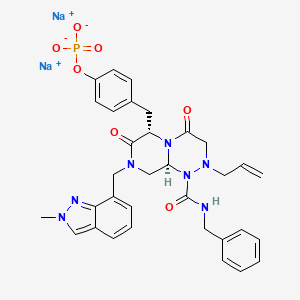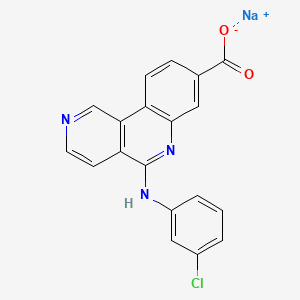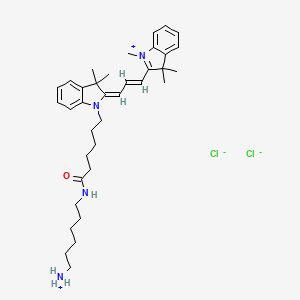
Dactylocycline D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.
Aplicaciones Científicas De Investigación
Stereochemistry and Structural Characteristics
Dactylocycline D, a tetracycline derivative, exhibits a unique stereochemical configuration. Studies have shown that while it shares the common tetracycline family absolute configuration at carbons 4, 4a, 5a, and 12a, the stereochemistry around the C-6 carbon is reversed compared to previously investigated tetracyclines. This distinct stereochemistry could influence its biological activity and interactions with biological molecules (Devasthale et al., 1992).
Antibacterial Properties and Resistance
The dactylocyclines, including Dactylocycline D, have been identified for their activity against tetracycline-resistant microorganisms. They represent the first naturally occurring tetracycline C2 amides which lack cross-resistance with tetracycline, indicating potential for treating resistant bacterial strains. This characteristic opens avenues for their use in combating antibiotic-resistant infections (Wells et al., 1992).
Mechanism of Action in Cancer Therapy
Dactylocycline D, under its alias dactinomycin (actinomycin D), has been studied for its role in cancer therapy. It functions as an antitumor antibiotic and is used in treating specific pediatric and adult cancers. Research has shown that it can trigger pre-mortem stress signals in cancer cells, leading to immunogenic cell death and potentially aiding in cancer treatment through immune-dependent anticancer effects (Humeau et al., 2020).
Delivery Systems for Cancer Treatment
Studies on daunomycin, a related compound, have examined its delivery using graphene quantum dots to DNA duplexes. This research provides insights into the dynamics of drug delivery and its interaction with nuclear DNA, which could be applicable to the delivery of dactylocycline D in cancer treatment. Understanding these mechanisms is crucial for enhancing its applicability in medical science (Sinha & Purkayastha, 2020).
Signaling Pathways in Cancer Treatment
The study of daunorubicin, another related compound, provides insights into the signaling pathways activated during cancer treatment. These pathways are influenced by lipid products and reactive oxygen species, among other factors. Understanding these mechanisms can contribute to better understanding the effects and potential applications of dactylocycline D in cancer therapy (Laurent & Jaffrézou, 2001).
Propiedades
Número CAS |
146064-00-8 |
|---|---|
Nombre del producto |
Dactylocycline D |
Fórmula molecular |
C33H42ClN3O14 |
Peso molecular |
740.16 |
Nombre IUPAC |
6-((4-(acetoxyamino)-5-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39,41-42,45-46H,10-11H2,1-8H3,(H2,35,44) |
Clave InChI |
ZTPDMLXIUOFULV-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dactylocycline D; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)


![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)